![molecular formula C17H16N2O3S B3297367 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide CAS No. 895440-72-9](/img/structure/B3297367.png)
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide
Overview
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide, also known as DMBMF, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzothiazole family and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Anti-Breast Cancer Agent
The benzothiazole nucleus, which is a part of the compound , has been thoroughly explored for its therapeutic potential due to its structural simplicity and ease of synthesis . A new series of benzothiazole-phthalimide hybrids have been synthesized and screened for their anticancer properties against two human breast cancer cell lines . The most active hybrid, compound 3h, has shown the capability to damage the nuclear DNA, trigger the apoptotic process in the high metastatic MDA-MB-231 cells, and prevent cellular migration .
Antimicrobial Agent
The benzothiazole nucleus has also demonstrated antimicrobial activities . The compound 3h, which contains the benzothiazole nucleus, showed the highest antimicrobial activity, both against gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species .
Anti-Inflammatory and Antioxidant Agent
Benzothiazole derivatives have shown anti-inflammatory and antioxidant activities . While specific studies on “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide” are not available, it’s possible that this compound could also exhibit these properties due to the presence of the benzothiazole nucleus.
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-6-4-5-7-11(10)16(20)19-17-18-12-8-13(21-2)14(22-3)9-15(12)23-17/h4-9H,1-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYMHRFUJPZYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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